4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
4-(2-Methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a hexahydroquinoline derivative characterized by a 2-methoxyphenyl substituent at position 4, a methyl group at position 2, and a pyridinyl-linked carboxamide at position 2. This compound belongs to a class of molecules known for diverse pharmacological activities, including calcium channel modulation and antimicrobial properties, as seen in structurally related 1,4-dihydropyridine derivatives . The 2-methoxy group on the phenyl ring and the pyridinyl carboxamide moiety are critical for intermolecular interactions, such as hydrogen bonding and aromatic stacking, which influence both crystallinity and biological target engagement .
Properties
CAS No. |
361194-07-2 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-14-20(23(28)26-19-12-5-6-13-24-19)21(15-8-3-4-11-18(15)29-2)22-16(25-14)9-7-10-17(22)27/h3-6,8,11-13,21,25H,7,9-10H2,1-2H3,(H,24,26,28) |
InChI Key |
XWBZBPVGRFVHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the pyridinyl and carboxamide groups. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted pyridines. These products can further undergo additional functionalization to yield a wide range of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound may also modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
4-(3,4,5-Trimethoxyphenyl) Analogue (A4)
- Structure : The phenyl ring at position 4 is substituted with three methoxy groups instead of a single 2-methoxy group. The carboxamide is linked to a 2-methylthiazole ring (vs. pyridinyl in the target compound).
- Properties : Higher molecular weight (469 g/mol vs. 431.5 g/mol for the target compound) and enhanced lipophilicity due to additional methoxy groups. Exhibits a melting point of 160°C, significantly lower than the 253°C observed for the 4-chlorophenyl analogue (A5), suggesting reduced crystallinity .
4-(4-Chlorophenyl) Analogue (A5)
- Structure : Features a 4-chlorophenyl group at position 4 and a 2-methylthiazole carboxamide.
- Properties: Higher melting point (253°C) compared to A4, likely due to stronger halogen-based intermolecular interactions.
4-(2,4-Dimethoxyphenyl) Analogue
- Structure : Retains the pyridinyl carboxamide but substitutes the phenyl ring with 2,4-dimethoxy groups.
- Properties: The additional methoxy group may improve solubility in polar solvents compared to the target compound. Such substitutions are known to enhance antioxidant activity in related quinoline derivatives .
Variations in the Carboxamide Substituent
N-(6-Methyl-2-pyridinyl) Derivative
- Structure : Differs by a 6-methyl group on the pyridinyl ring.
- This modification is observed in compounds with improved metabolic stability .
N-(3-Fluorophenyl) Analogue
- Structure : Replaces the pyridinyl group with a 3-fluorophenyl carboxamide.
- Fluorinated analogues are often explored for CNS activity due to improved blood-brain barrier penetration .
Core Scaffold Modifications
7,7-Dimethyl Derivatives
- Structure: Incorporates additional methyl groups at position 7 of the hexahydroquinoline core.
- Properties : These substitutions increase steric bulk, which can hinder π-π stacking but improve hydrophobic interactions in binding pockets. For example, 7,7-dimethyl analogues exhibit enhanced antifungal activity in some studies .
Tetrahydroquinoline Analogues
- Structure: Lacks the 5-oxo group and two hydrogens in the core, resulting in a tetrahydroquinoline scaffold.
- Properties: Reduced hydrogen-bonding capacity due to the absence of the ketone oxygen. Such compounds often show lower solubility and altered pharmacokinetic profiles compared to hexahydroquinolines .
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